molecular formula C8H12O B1360301 Bicyclo[3.2.1]octan-8-one CAS No. 55679-31-7

Bicyclo[3.2.1]octan-8-one

Cat. No. B1360301
CAS RN: 55679-31-7
M. Wt: 124.18 g/mol
InChI Key: ZNSPMMFWDZEWQR-UHFFFAOYSA-N
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Patent
US07365196B2

Procedure details

3-Bromo-2-bromomethyl-propionic acid ethyl ester (5.48 g, 20 mmol) was added to a mixture of 1-cyclopent-1-enyl-pyrrolidine (2.74 g, 20 mmol) and Hünig's base (3.5 mL) in MeCN (15 mL) with vigorous stirring. An exothermic reaction ensued, bringing the mixture to reflux. The mixture was refluxed for 16 h, cooled, and poured into 100 mL of EtOAc with stirring. The resulting solid (3.33 g) was collected by filtration, dissolved in 0.5 M aqueous HCl (100 mL) and stirred with EtOAc (100 mL) for 48 h. The organic layer was separated and concentrated to give 8-oxo-bicyclo[3.2.1]octane-endo-3-carboxylic acid ethyl ester (1.0 g, 5.1 mmol) as a colourless oil. This was dissolved in EtOH (50 mL),treated with a solution of hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium acetate trihydrate (2.04 g, 15 mmol) in water (10 mL) and heated at reflux for 16 h. The solution was cooled, concentrated, diluted with water (100 mL) and extracted with DCM. The DCM extracts were dried (MgSO4), concentrated and purified by flash chromatography (20→30% EtOAc/hexane) to give the oxime (270 mg) as a colourless oil. 1H NMR (CDCl3, 360 MHz) δ 9.85 (1 H, bs, N—OH), 4.20 (2 H, q, J=7.1 Hz, CH2—O), 3.36 (1 H, bs, bridgehead H), 2.63-2.56 (4 H, m), 2.15-2.04 (2 H, m), 1.76-1.69 (4 H, m), 1.30 (3 H, t, J=7.1 Hz, —Me). m/z 212 (M+H)+.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:10])[CH:5]([CH2:8]Br)[CH2:6]Br)C.[C:11]1(N2CCCC2)[CH2:15]C[CH2:13][CH:12]=1.CCN(C(C)C)C(C)C.CCOC(C)=O>CC#N>[O:10]=[C:4]1[CH:5]2[CH2:6][CH2:15][CH:11]1[CH2:12][CH2:13][CH2:8]2

Inputs

Step One
Name
Quantity
5.48 g
Type
reactant
Smiles
C(C)OC(C(CBr)CBr)=O
Name
Quantity
2.74 g
Type
reactant
Smiles
C1(=CCCC1)N1CCCC1
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid (3.33 g) was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.5 M aqueous HCl (100 mL)
STIRRING
Type
STIRRING
Details
stirred with EtOAc (100 mL) for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C1C2CCCC1CC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.1 mmol
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.